

# Specificity and Validation of STF-118804

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## Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

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The high specificity of **STF-118804** for NAMPT has been consistently validated through multiple rigorous experimental approaches, which are summarized in the table below.

Validation Method	Experimental Description	Key Outcome / Result
<b>Genetic Rescue</b> [1]	Genome-scale shRNA screen (using ~25 shRNAs/gene) to find genes conferring resistance/sensitivity.	<b>NAMPT identified as primary target;</b> shRNAs against NAMPT conferred significant resistance to STF-118804.
<b>NMN Rescue</b> [2] [3]	Addition of nicotinamide mononucleotide (NMN), the direct enzymatic product of NAMPT.	<b>Reversed cytotoxicity &amp; NAD<sup>+</sup> depletion;</b> restored cell viability and NAD <sup>+</sup> levels, confirming on-target activity.
<b>Metabolic Consequence</b> [2]	Measurement of intracellular NAD <sup>+</sup> levels after treatment.	<b>Dose-dependent NAD<sup>+</sup> reduction;</b> confirmed engagement with the intended metabolic pathway.
<b>Selectivity Profile</b> [1]	Testing on a panel of B-cell acute lymphoblastic leukemia (B-ALL) cell lines.	<b>High potency (low nM IC<sub>50</sub>)</b> in most lines; specific profile, with some resistant lines suggesting potential biomarker differences.

## Comparative Preclinical Potency and Efficacy

**STF-118804** has shown potent anti-tumor activity across various cancer types in vitro and in vivo. The following table summarizes key quantitative data from preclinical studies.

Cancer Type	In Vitro Model (Cell Line)	In Vitro Potency (IC <sub>50</sub> / EC <sub>50</sub> )	In Vivo Model	In Vivo Dosing & Key Result
Acute Lymphoblastic Leukemia (ALL) [1]	NALM-6 (human)	0.026 µM [4]	Orthotopic xenotransplant mouse model	50 mg/kg, s.c., 20 days; <b>improved survival</b> [4] [1]
Pancreatic Ductal Adenocarcinoma (PDAC) [2]	Panc-1, PaTu8988t	~12.5 - 25 nM [2]	Orthotopic mouse model (Panc-1)	25 mg/kg, i.p., 3 weeks; <b>reduced tumor growth</b> [2] [4]
Neuroblastoma [3]	NB1691	~50 nM (approx. from viability assay)	Mouse xenograft model (NB1691)	5 mg/kg, i.p., 21 days; <b>blocked tumor growth</b> [3]

## Detailed Experimental Protocols

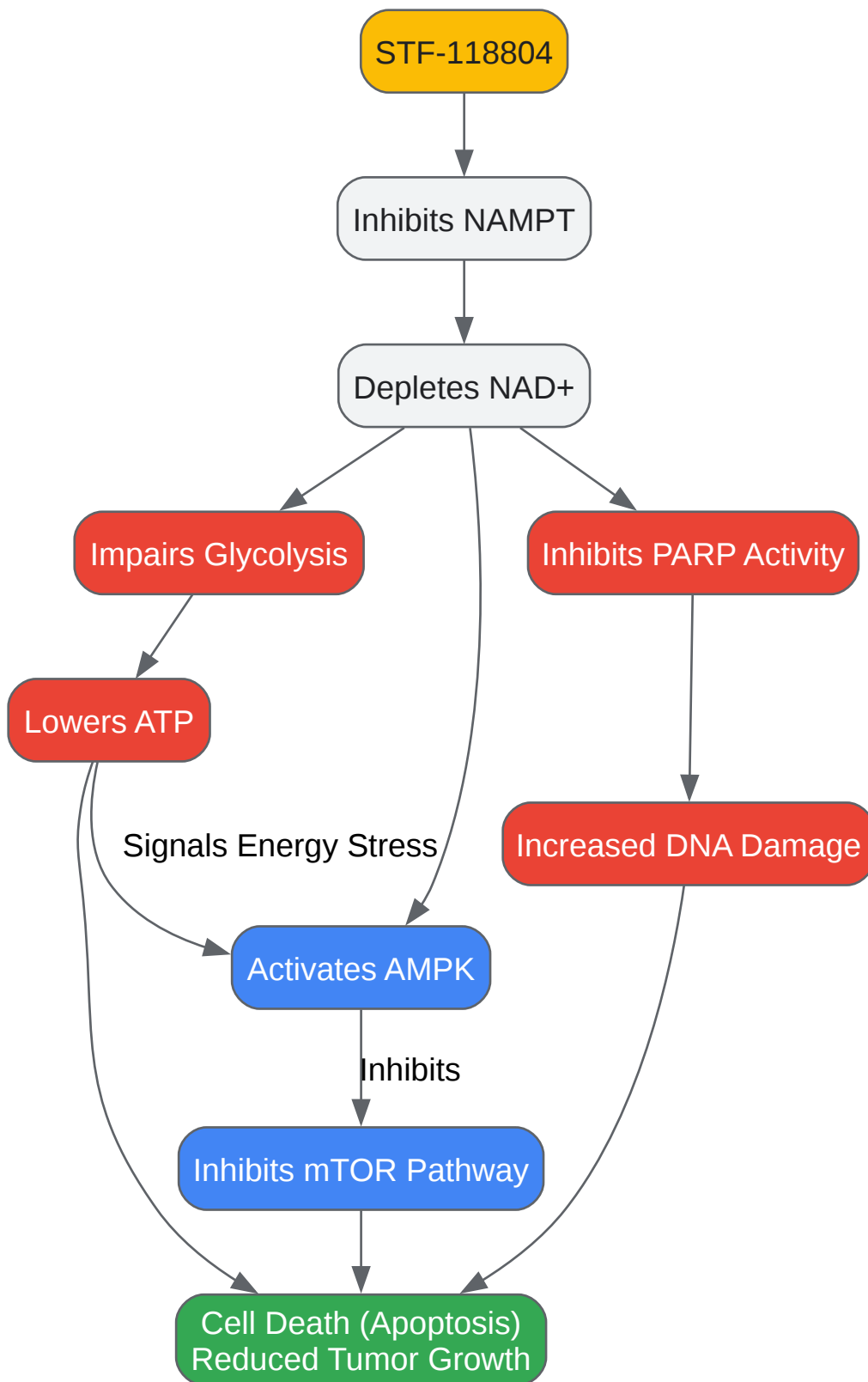
For your experimental work, here are the detailed methodologies from key studies:

- Cell Viability Assay (Pancreatic Cancer) [2]:** PDAC lines (Panc-1, PaTu8988t, SU86.86, Panc04.03) were treated with **STF-118804** (6.25-25 nM) for 72 hours. Viability was assessed using the MTT assay, and results were confirmed with trypan blue exclusion and sulforhodamine B (SRB) assays.
- NMN Rescue Assay [2]:** To confirm on-target activity, Ewing sarcoma and PDAC cells were co-treated with **STF-118804** and NMN. The reversal of NAD<sup>+</sup> depletion and cytotoxic effects was measured, confirming that the effects were specifically due to NAMPT inhibition.
- In Vivo Efficacy Study (Neuroblastoma) [3]:** Mice bearing NB1691 xenografts were treated with **STF-118804** at 5 mg/kg via intraperitoneal injection for 21 days. Tumor volume was measured

regularly, and the study demonstrated significant suppression of tumor growth compared to the control group.

## Mechanism of Action and Signaling Pathways

**STF-118804** exerts its anti-tumor effects by potently inhibiting NAMPT, the rate-limiting enzyme in the NAD<sup>+</sup> salvage synthesis pathway. This diagram illustrates the key signaling pathways affected:



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The primary molecular and cellular consequences of this mechanism include:

- **Metabolic Collapse:** The drop in NAD<sup>+</sup> leads to a severe reduction in glycolysis, shown by decreased glucose uptake and lactate excretion, ultimately causing ATP levels to fall [2].
- **Impaired DNA Repair:** NAD<sup>+</sup> depletion inhibits PARP activity, a major NAD<sup>+</sup>-consuming enzyme. This results in the accumulation of DNA damage, a key trigger for apoptosis in sensitive cancer cells [5].
- **Altered Cell Signaling:** The energy crisis (low ATP) activates AMPK, which in turn inhibits the mTOR growth-promoting pathway, further suppressing cell proliferation and survival [2] [4].

## Research Context and Comparisons

- **Comparison with Other NAMPT Inhibitors:** **STF-118804** is a **next-generation inhibitor** identified through a phenotypic screen, distinct from first-generation inhibitors like FK866 [1]. In direct comparisons, it has shown equal or greater potency than FK866 and GNE-618 in models like Ewing sarcoma [5]. Its discovery highlights a modern drug development approach that seamlessly progresses from lead identification to target validation.
- **Therapeutic Window:** A key finding is that **STF-118804** can exhibit a **favorable therapeutic index**. Studies in ALL models showed it was 5-10 times more potent against patient leukemic cells than against normal human and murine hematopoietic progenitors [1]. Furthermore, in vivo studies in pancreatic cancer and neuroblastoma reported antitumor efficacy without significant toxicity [2] [3].

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